molecular formula C18H26Cl2N2OS B3351997 Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride CAS No. 41288-22-6

Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride

Cat. No.: B3351997
CAS No.: 41288-22-6
M. Wt: 389.4 g/mol
InChI Key: MFHKPCLPDNVUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidine derivatives are heterocyclic compounds characterized by a five-membered ring containing nitrogen and sulfur. The compound "Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride" features a thiazolidine core substituted with a pentyl chain linked to a 4-methyl-2-quinolyloxy group. Its dihydrochloride salt form enhances solubility and bioavailability, which is critical for pharmaceutical applications. While specific biological data for this compound are absent in the provided evidence, structurally related thiazolidines are known for antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

3-[5-(4-methylquinolin-2-yl)oxypentyl]-1,3-thiazolidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS.2ClH/c1-15-13-18(19-17-8-4-3-7-16(15)17)21-11-6-2-5-9-20-10-12-22-14-20;;/h3-4,7-8,13H,2,5-6,9-12,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHKPCLPDNVUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OCCCCCN3CCSC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194271
Record name Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41288-22-6
Record name Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041288226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride typically involves the reaction of 4-methyl-2-quinoline with a pentyl halide to form the quinoline-pentyl intermediate. This intermediate is then reacted with thiazolidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline moiety to its dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Diabetes Management

Thiazolidine derivatives are primarily utilized in the treatment of type 2 diabetes mellitus (T2DM). Clinical trials have shown that these compounds can significantly reduce glycated hemoglobin (HbA1c) levels by approximately 1.0% to 1.5% .

Case Studies:

  • PROactive Study : This large-scale trial evaluated pioglitazone's effects on cardiovascular outcomes in patients with T2DM. The study concluded that pioglitazone reduced the risk of macrovascular events, although it did not meet its primary endpoint of reducing composite cardiovascular events significantly .
  • ADOPT Trial : This trial indicated that rosiglitazone provided better long-term glycemic control compared to metformin or glyburide over five years, highlighting its durability as an antidiabetic agent .

Cardiovascular Benefits

Recent findings suggest that thiazolidinediones may also confer cardiovascular benefits beyond glycemic control. For instance, pioglitazone has been associated with reductions in myocardial infarction and ischemic stroke risks .

Meta-analysis Insights:

A meta-analysis indicated that both pioglitazone and rosiglitazone improve lipid profiles, with pioglitazone notably lowering triglyceride levels and increasing HDL cholesterol levels .

Safety Concerns

Despite their benefits, thiazolidinediones are associated with several safety concerns:

  • Fracture Risk : Studies indicate an increased risk of fractures among long-term users of TZDs, particularly in women .
  • Bladder Cancer Risk : There is evidence suggesting a modest increase in bladder cancer risk associated with prolonged use of pioglitazone, prompting careful patient selection .

Comparative Effectiveness

Compound Glycemic Control Cardiovascular Outcomes Fracture Risk Cancer Risk
PioglitazoneSignificantReduced MI & stroke riskIncreasedModest increase
RosiglitazoneSignificantMixed resultsIncreasedNot significantly increased

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The thiazolidine ring may interact with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4-methylquinoline substituent. Comparisons with analogous thiazolidines highlight how substituents influence physicochemical and biological properties:

Compound Name Substituent Molecular Formula Key Features
Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride 4-methyl-2-quinolyloxy Not explicitly provided Quinoline moiety (planar, aromatic), dihydrochloride salt
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride 5-bromo-2-pyridyloxy C₁₃H₁₉BrN₂OS·HCl Pyridine ring (smaller, less lipophilic), bromide substituent
(Z)-5-(4-Methoxyphenyl)methylene derivatives Coumarin-arylidene hybrids Varies (e.g., C₂₀H₁₆O₅S) Extended conjugation for UV activity, methoxy groups enhance solubility
  • Quinoline vs.
  • Salt Forms: The dihydrochloride salt improves aqueous solubility relative to mono-hydrochloride derivatives (e.g., CID 218859 ), which may influence pharmacokinetics.

Analytical and Physicochemical Properties

  • Collision Cross-Section (CCS): Pyridyloxy analogues (e.g., CID 218859) exhibit CCS values of ~163–167 Ų for [M+H]⁺ adducts, useful for LC-MS characterization . The target compound’s larger quinoline group may increase CCS, affecting chromatographic retention.
  • Melting Points and Solubility : Coumarin-thiazolidine hybrids () have melting points >200°C due to extended conjugation, whereas alkyl-thiazolidines (e.g., heptylthio derivatives) melt at lower temperatures .

Biological Activity

Thiazolidine, specifically the compound "Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride," is a derivative of thiazolidinediones (TZDs), which are known for their role in modulating insulin sensitivity and their potential therapeutic applications in various metabolic disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and associated research findings.

Thiazolidinediones primarily exert their effects through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. The activation of PPAR-γ leads to:

  • Increased Insulin Sensitivity : TZDs enhance insulin sensitivity in peripheral tissues, which is beneficial for managing type 2 diabetes mellitus (T2DM).
  • Anti-inflammatory Effects : By modulating inflammatory pathways, TZDs can reduce chronic inflammation associated with obesity and insulin resistance.
  • Lipid Metabolism Regulation : These compounds influence lipid storage and fatty acid metabolism, contributing to improved lipid profiles in patients.

Effects on Liver Fibrosis

A meta-analysis involving thiazolidinedione therapy has shown significant benefits in patients with nonalcoholic steatohepatitis (NASH). Key findings include:

  • Reversal of Advanced Fibrosis : Thiazolidinedione therapy was associated with improved fibrosis stages (OR, 3.15; 95% CI, 1.25-7.93; P = .01) and resolution of NASH (OR, 3.22; 95% CI, 2.17-4.79; P < .001) .
  • Benefits Independent of Diabetes Status : Improvements were noted even in patients without diabetes, indicating broader therapeutic potential .

Cardiovascular Benefits

The PROactive trial assessed the cardiovascular outcomes associated with pioglitazone (a TZD). Key results indicated:

  • Reduction in Macrovascular Events : There was a non-significant reduction in composite disease-related events by 10% (HR = 0.90; P = 0.095) and a significant reduction in hard macrovascular events by 16% (HR = 0.84; P < 0.05) .

Adverse Effects

While thiazolidinediones exhibit beneficial effects, they are also associated with certain risks:

  • Weight Gain and Edema : Common side effects include weight gain and lower limb edema.
  • Fracture Risk : Studies have shown an increased risk of fractures among users of TZDs, particularly with prolonged use .

Case Studies and Research Findings

Several studies have further elucidated the biological activity of thiazolidine derivatives:

  • Antimicrobial Activity : A study on quinazolinone derivatives showed that certain thiazolidine compounds exhibited broad-spectrum antimicrobial activity comparable to established antibiotics .
  • Antitumor Properties : Research has indicated that thiazolidine derivatives possess antitumor activity, with some compounds demonstrating significant growth inhibition against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride, and how can reaction efficiency be monitored?

  • Methodology : Synthesis typically involves multi-step reactions starting with functionalized quinoline derivatives. Key steps include:

  • Condensation : Reacting 4-methyl-2-quinolyloxy-pentyl intermediates with thiazolidine precursors under reflux in polar aprotic solvents (e.g., DMF or acetic acid) with sodium acetate as a catalyst .
  • Purification : Use column chromatography (silica gel) with dichloromethane/methanol gradients .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR in CDCl₃ or DMSO-d₆ to confirm backbone connectivity and substituent positions. For example, characteristic thiazolidine ring protons appear at δ 3.5–4.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and salt formation (dihydrochloride) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹) .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

  • Methodology :

  • Polar solvents : Dimethyl sulfoxide (DMSO) or ethanol are preferred for stock solutions (10–50 mM).
  • Aqueous buffers : Dilute in PBS or cell culture medium (final DMSO ≤0.1% v/v) to avoid cytotoxicity. Pre-solubilization in cyclodextrin derivatives may enhance stability in aqueous environments .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported acute toxicity values (e.g., oral LD₅₀ in murine models)?

  • Analysis :

  • Species variability : LD₅₀ values (e.g., 650 mg/kg in mice ) may differ in rats due to metabolic variations. Conduct comparative studies across species.
  • Administration route : Intraperitoneal vs. oral dosing affects bioavailability. Use pharmacokinetic profiling to correlate toxicity with plasma concentrations.
  • Dosage protocols : Standardize protocols (fasting state, vehicle controls) to minimize variability .

Q. What synthetic modifications could improve the yield of this thiazolidine derivative while maintaining stereochemical purity?

  • Optimization strategies :

  • Catalyst screening : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) while achieving >85% yield .
  • Chiral resolution : Use enantioselective catalysts (e.g., BINOL derivatives) to isolate active stereoisomers .

Q. What experimental approaches are recommended for investigating its inhibitory effects on bacterial peptidoglycan biosynthesis pathways?

  • Methodology :

  • Target validation : Test inhibition of MurB enzyme (critical for peptidoglycan synthesis) via in vitro assays with purified enzyme and NADPH consumption monitoring .
  • Bacterial growth assays : Compare MIC values against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Synergy studies with β-lactams can assess combinatorial effects .
  • Molecular docking : Model compound interactions with MurB’s active site using AutoDock Vina to guide structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride
Reactant of Route 2
Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.